molecular formula C16H23NO5 B1342664 Boc-N-Me-Ser(Bzl)-OH CAS No. 193085-38-0

Boc-N-Me-Ser(Bzl)-OH

Cat. No. B1342664
CAS RN: 193085-38-0
M. Wt: 309.36 g/mol
InChI Key: GEKRSZPFMBQNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Boc-N-Me-Ser(Bzl)-OH is synthesized using various synthetic conditions. The N-tert-butoxycarbonyl-protecting group plays a crucial role in stabilizing the amino acid during the synthesis process.


Molecular Structure Analysis

The Boc-N-Me-Ser(Bzl)-OH molecule contains a total of 45 bond(s). There are 22 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

Boc-N-Me-Ser(Bzl)-OH is an amino acid derivative that is commonly used in organic synthesis. The N-tert-butoxycarbonyl-protecting group helps to stabilize the amino acid under various synthetic conditions.


Physical And Chemical Properties Analysis

Boc-N-Me-Ser(Bzl)-OH has a melting point of 123-124°C, a boiling point of 498.3°C at 760 mmHg, and a density of 1.30 g/cm³. It is soluble in common organic solvents such as methanol, ethanol, and acetonitrile.

Scientific Research Applications

Pharmaceutical Research

“Boc-N-Me-Ser(Bzl)-OH” is used as a building block for the synthesis of a wide range of organic compounds . It has been shown to be useful in the synthesis of pharmaceuticals , making it a valuable compound in drug discovery and development.

Chemical Synthesis

This compound is often used as an intermediate in the synthesis of complex compounds . Its role as a reaction component makes it a crucial element in various chemical synthesis processes .

Biochemistry

In the field of biochemistry, “Boc-N-Me-Ser(Bzl)-OH” is used as a building block for the synthesis of a wide range of organic compounds . It’s also used as an intermediate in the synthesis of complex compounds .

Molecular Biology

“Boc-N-Me-Ser(Bzl)-OH” plays a significant role in molecular biology. It’s used as a building block for the synthesis of a wide range of organic compounds , contributing to the study and understanding of biological molecules.

Proteomics

In proteomics, “Boc-N-Me-Ser(Bzl)-OH” is used as a building block for the synthesis of a wide range of organic compounds . It’s also used as an intermediate in the synthesis of complex compounds , aiding in the study of proteins and their structures.

Medicinal Chemistry

“Boc-N-Me-Ser(Bzl)-OH” is a valuable compound in medicinal chemistry. It’s used as a building block for the synthesis of a wide range of organic compounds , and as an intermediate in the synthesis of complex compounds . This makes it instrumental in the design and synthesis of therapeutic agents.

Mechanism of Action

Boc-N-Me-Ser(Bzl)-OH is a serine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

The safety data sheet for Boc-N-Me-Ser(Bzl)-OH provides detailed information on its safety and hazards . It is recommended for R&D use only and not for medicinal, household, or other use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRSZPFMBQNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.